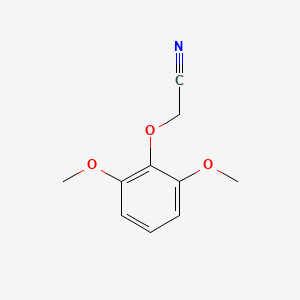

2-(2,6-Dimethoxyphenoxy)acetonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2,6-Dimethoxyphenoxy)acetonitrile is a versatile chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . It is widely used in scientific research due to its unique properties, making it ideal for various applications such as drug synthesis, organic reactions, and material synthesis.

准备方法

The synthesis of 2-(2,6-Dimethoxyphenoxy)acetonitrile typically involves the reaction of 2,6-dimethoxyphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

化学反应分析

2-(2,6-Dimethoxyphenoxy)acetonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Synthesis and Chemical Reactions

The compound is often utilized as a versatile intermediate in organic synthesis. It serves as a precursor for various derivatives that possess significant biological activity. For instance:

- Preparation of Complex Molecules : 2-(2,6-Dimethoxyphenoxy)acetonitrile can be used in the synthesis of more complex structures through nucleophilic substitution reactions. Its reactivity allows for the introduction of various functional groups, thus expanding its utility in creating novel compounds for pharmaceutical research .

- Formation of Ether Derivatives : The compound can undergo etherification reactions to form ether derivatives that exhibit enhanced solubility and stability, which are crucial for biological assays and drug formulation .

Research indicates that this compound and its derivatives exhibit promising biological activities:

- Agonistic Activity : Studies have shown that derivatives of this compound can act as selective agonists for specific receptors, such as the D3 dopamine receptor. This receptor is implicated in neuroprotection and could lead to new treatments for neurodegenerative diseases .

- Antitumor Properties : The compound's structural features suggest potential anticancer activity. Its derivatives have been explored for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Case Studies

Several case studies highlight the applications of this compound in drug discovery:

Case Study 1: D3 Dopamine Receptor Agonists

In a high-throughput screening study, several compounds derived from this compound were evaluated for their ability to activate the D3 dopamine receptor. The results demonstrated that specific modifications to the compound significantly enhanced receptor selectivity and potency, making it a candidate for further development as a neuroprotective agent .

Case Study 2: Anticancer Activity

A series of experiments were conducted to assess the anticancer properties of modified acetonitrile derivatives. These studies revealed that certain derivatives effectively inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through mitochondrial pathways .

Data Table: Applications Overview

| Application Area | Description | Example Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecule preparation | Used in etherification reactions |

| Biological Activity | Agonistic activity at specific receptors | Selective D3 dopamine receptor agonists |

| Antitumor Research | Inhibition of cancer cell proliferation | Induced apoptosis in breast cancer cell lines |

| Drug Development | Potential therapeutic agents for neuroprotection | Candidates for treating neurodegenerative diseases |

作用机制

The mechanism by which 2-(2,6-Dimethoxyphenoxy)acetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, in enzymatic catalysis, it can undergo oxidation reactions catalyzed by enzymes like laccases, leading to the formation of radical species and subsequent products . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

相似化合物的比较

2-(2,6-Dimethoxyphenoxy)acetonitrile can be compared with other similar compounds such as:

- 2,5-Dimethoxyphenylacetonitrile

- 3-Methoxyphenoxyacetonitrile

- 2,6-Dimethylanilinoacetonitrile

- 2,5-Dichlorophenoxyacetonitrile

These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it suitable for particular applications .

生物活性

2-(2,6-Dimethoxyphenoxy)acetonitrile is a compound of interest in medicinal chemistry and biological research. Its unique structure, featuring a dimethoxyphenyl moiety linked to an acetonitrile group, suggests potential biological activities that warrant investigation. This article compiles findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H13NO3

- Molecular Weight : 219.24 g/mol

- CAS Number : 21244-81-5

The compound's structure includes a phenoxy group with methoxy substituents, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi.

- Anticancer Properties : Preliminary investigations suggest potential cytotoxic effects against cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The phenolic hydroxyl groups can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.

- Cell Membrane Disruption : Similar compounds have been shown to integrate into cell membranes, leading to increased permeability and cell death.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer effects.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values :

- MCF-7: 15 µM

- HeLa: 20 µM

- A549: 18 µM

These findings suggest a moderate level of cytotoxicity that could be further explored for therapeutic applications.

Antimicrobial Activity

In another study focusing on antimicrobial properties:

- Pathogens Tested : Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) :

- S. aureus: 32 µg/mL

- E. coli: 64 µg/mL

The compound demonstrated significant antimicrobial activity, indicating its potential as a lead for developing new antibiotics.

Data Summary Table

| Property/Activity | Value/Description |

|---|---|

| Molecular Weight | 219.24 g/mol |

| Anticancer IC50 (MCF-7) | 15 µM |

| Anticancer IC50 (HeLa) | 20 µM |

| Anticancer IC50 (A549) | 18 µM |

| MIC (S. aureus) | 32 µg/mL |

| MIC (E. coli) | 64 µg/mL |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2,6-Dimethoxyphenoxy)acetonitrile in a laboratory setting?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2,6-dimethoxyphenol with chloroacetonitrile under alkaline conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Confirm purity using melting point analysis (expected range: 62–64°C) and spectroscopic techniques .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Compare peaks with analogous compounds. For example, the aromatic protons of the 2,6-dimethoxyphenoxy group appear as singlet(s) near δ 6.5–7.0 ppm, while the acetonitrile’s methylene group resonates at δ 3.8–4.2 ppm. Methoxy groups show signals at δ 3.7–3.9 ppm .

- IR Spectroscopy : Confirm the nitrile group via a sharp absorption band at ~2240 cm⁻¹.

- Mass Spectrometry : Validate molecular weight (MW: 223.23 g/mol) using ESI-MS or GC-MS .

Q. What safety precautions are critical when handling this compound in experimental workflows?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use a fume hood due to potential acetonitrile vapor release.

- Storage : Keep in airtight containers away from oxidizers and heat sources.

- Emergency Protocols : In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to GHS guidelines for non-hazardous classification but prioritize precautionary measures .

Advanced Research Questions

Q. How can kinetic parameters of enzymatic degradation pathways involving this compound be determined using lignin peroxidase assays?

- Methodological Answer :

- Experimental Design : Incubate the compound with lignin peroxidase (LiP) in pH 3.0 buffer (25–37°C). Monitor degradation via HPLC or UV-Vis spectroscopy at λ = 280 nm.

- Kinetic Analysis : Calculate Km and Vmax using Michaelis-Menten plots. For example, substrate III (a lignin model dimer) showed degradation via Ca-Cβ cleavage and oxidation, producing syringaldehyde and guaiacol as intermediates .

- Controls : Include heat-inactivated enzyme and substrate-free blanks to validate enzymatic activity.

Q. What experimental strategies are effective for resolving stereoisomers in derivatives of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol (90:10) to separate erythro and threo diastereomers. Retention times and peak areas correlate with enantiomeric excess.

- NMR Coupling Constants : Measure Jαβ values; erythro forms typically exhibit J=3.7Hz, while threo forms show J=7.5Hz. For ethyl ether derivatives, conformational changes may alter coupling constants (e.g., J=7.0Hz for VSE1 and VSE2) .

Q. What analytical challenges arise when quantifying this compound in lignin degradation mixtures, and how can they be addressed?

- Methodological Answer :

- Matrix Interference : Co-eluting lignin fragments (e.g., syringic acid) can obscure peaks. Use LC-MS/MS with selective ion monitoring (SIM) or derivatization (e.g., silylation for GC-MS).

- Sensitivity : Optimize extraction protocols (e.g., solid-phase extraction with C18 cartridges) to enhance recovery rates.

- Calibration Standards : Prepare acetonitrile-based stock solutions (e.g., 100 µg/mL) and validate linearity (R2>0.995) across 1–100 µg/mL .

属性

IUPAC Name |

2-(2,6-dimethoxyphenoxy)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-12-8-4-3-5-9(13-2)10(8)14-7-6-11/h3-5H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAOLZRIBDCHRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。